Evidence Item 1: Superior Potency Against PGD₂-Induced Contractions vs. TP Antagonist SQ 29548
L 655240 demonstrates non-competitive antagonism of prostaglandin D₂ (PGD₂)-induced contractions in guinea-pig trachea, a feature that distinguishes it from other TP antagonists. In contrast, the TP antagonist SQ 29548 shows negligible effect against PGD₂. This indicates a unique interaction with the PGD₂ signaling pathway, potentially offering broader anti-inflammatory or bronchoprotective effects [1].
| Evidence Dimension | Antagonism of PGD₂-induced contraction |
|---|---|
| Target Compound Data | Non-competitive antagonism observed |
| Comparator Or Baseline | SQ 29548: Negligible effect |
| Quantified Difference | Qualitative difference in mechanism/effectiveness |
| Conditions | Guinea-pig tracheal chain, in vitro organ bath |
Why This Matters
This unique non-competitive action against PGD₂ may provide L 655240 with a broader therapeutic or functional profile in models of allergic inflammation and asthma compared to other TP antagonists.
- [1] Hall RA, et al. Pharmacology of L-655,240 (3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]2,2-dimethylpropanoic acid); a potent, selective thromboxane/prostaglandin endoperoxide antagonist. Eur J Pharmacol. 1987;135(2):193-201. View Source
